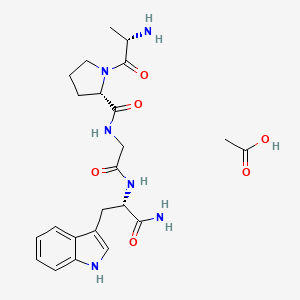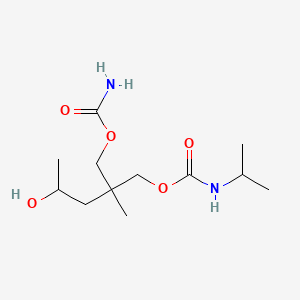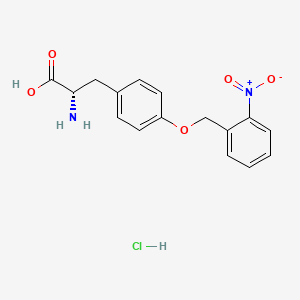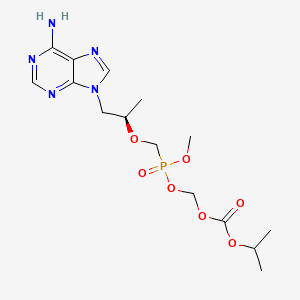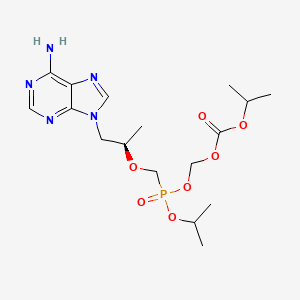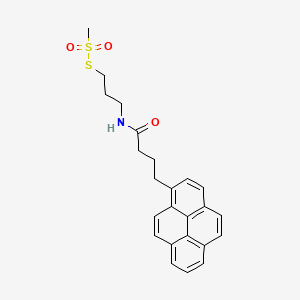
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is a deuterated derivative of a proline ester. Proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure. The deuterated form, where hydrogen atoms are replaced with deuterium, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester typically involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of deuterated methanol in industrial settings ensures the incorporation of deuterium atoms, which is essential for the compound’s stability and research applications. The process is optimized for yield and purity, often involving continuous monitoring and quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Helps in tracing metabolic processes and studying enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated drugs and other compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide stability and allow for precise tracking using techniques like mass spectrometry. The compound interacts with enzymes and other molecular targets, providing insights into reaction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester: The non-deuterated form of the compound.
(4R)-1-Methyl-4-propyl-L-proline Ethyl Ester: An ester with an ethyl group instead of a methyl group.
(4R)-1-Methyl-4-propyl-D-proline Methyl Ester: The D-enantiomer of the compound.
Uniqueness
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies of metabolic pathways and reaction mechanisms. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts.
Propiedades
Número CAS |
1246815-09-7 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
188.285 |
Nombre IUPAC |
methyl (2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1/i2D3 |
Clave InChI |
BWWDKXMHDNDMEB-UYYNBGJSSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)OC |
Sinónimos |
4-Propyl-hygric Acid-d3 Methyl Ester; (4R)-4-Propyl-hygric Acid-d3 Methyl Ester; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3 Methyl Ester; trans-4-Propyl-1methyl-L-proline-d3 Methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



